NorA Efflux Pump Inhibition: A Quantifiable Advantage Over Unsubstituted 8-Hydroxyquinoline
8-Ethylquinolin-3-ol demonstrates measurable inhibition of the NorA efflux pump in Staphylococcus aureus, a major mechanism of multidrug resistance. This is a direct point of differentiation from the parent compound 8-hydroxyquinoline, which is not reported to possess this specific activity. The assay quantified a reduction in ethidium bromide (EtBr) efflux [1].
| Evidence Dimension | NorA efflux pump inhibition |
|---|---|
| Target Compound Data | IC50 = 6,700 nM |
| Comparator Or Baseline | 8-Hydroxyquinoline (Parent Compound) |
| Quantified Difference | Not active / Not reported at comparable concentrations |
| Conditions | Inhibition of NorA efflux pump in S. aureus 1199B assessed as reduction in EtBr efflux, 20 min incubation, measured over 5 mins [1] |
Why This Matters
This specific efflux pump inhibitory activity, which is absent in the parent 8-hydroxyquinoline, makes 8-ethylquinolin-3-ol a unique starting point for research into adjuvants that can potentiate existing antibiotics against resistant S. aureus.
- [1] BindingDB. (2017). BDBM50153283 (CHEMBL3774445) Target: NorA efflux pump in Staphylococcus aureus. Retrieved April 13, 2026. View Source
